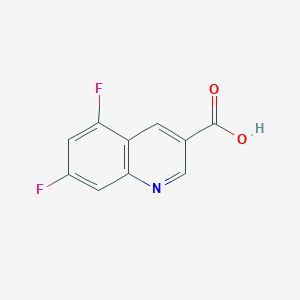

5,7-Difluoroquinoline-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-6-2-8(12)7-1-5(10(14)15)4-13-9(7)3-6/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTUYCLLJHJHFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CC(=C2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,7 Difluoroquinoline 3 Carboxylic Acid and Its Derivatives

Retrosynthetic Analysis of the 5,7-Difluoroquinoline-3-carboxylic Acid Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. jk-sci.comgoogle.comyoutube.com For this compound, the primary disconnections can be envisioned through the classical methods of quinoline (B57606) synthesis.

A logical retrosynthetic approach would involve disconnecting the pyridine (B92270) ring of the quinoline system. This leads to two main precursor fragments: a substituted aniline (B41778) and a three-carbon component that will form the pyridine ring. Specifically for this compound, the key precursor would be 3,5-difluoroaniline (B1215098). The other fragment would be a derivative of malonic acid or a related three-carbon synthons, which will ultimately form the C2, C3, and C4 atoms of the quinoline ring, including the carboxylic acid group at C3.

This strategy is advantageous as it allows for the introduction of the fluorine atoms at the desired positions via the selection of the appropriately substituted aniline precursor. The subsequent cyclization reaction would then construct the quinoline core.

Classical Synthetic Approaches to Quinoline-3-carboxylic Acids

Several classical methods have been established for the synthesis of the quinoline ring system. Among the most prominent and widely applicable are the Friedländer condensation and the Gould-Jacobs reaction.

Friedländer Condensation Reactions and Variants

The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically a ketone or an ester. wikipedia.orgresearchgate.netorganic-chemistry.org This condensation can be catalyzed by either acids or bases. jk-sci.com

For the synthesis of this compound, a potential Friedländer approach would involve the reaction of 2-amino-4,6-difluorobenzaldehyde (B2932770) with a pyruvate (B1213749) derivative, such as ethyl pyruvate. The reaction would proceed via an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid. A significant challenge in this approach can be the availability and stability of the required 2-amino-4,6-difluorobenzaldehyde precursor. google.comgoogle.comrsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-amino-4,6-difluorobenzaldehyde | Ethyl pyruvate | Acid or Base | Ethyl 5,7-difluoroquinoline-3-carboxylate |

| 2-amino-4,6-difluorobenzophenone | Diethyl malonate | Base | Ethyl 5,7-difluoro-4-phenylquinoline-3-carboxylate |

Gould-Jacobs Reaction Derived Syntheses

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives. wikipedia.org The reaction sequence begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM) or a similar reagent, followed by a thermal cyclization. nih.govresearchgate.net

In the context of synthesizing this compound, 3,5-difluoroaniline would be reacted with DEEMM. This initial step forms an intermediate, diethyl ((3,5-difluorophenylamino)methylene)malonate. Subsequent heating of this intermediate induces an intramolecular cyclization to yield ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate. The 4-hydroxy group can then be removed through a two-step process of chlorination followed by reductive dehalogenation. Finally, hydrolysis of the ester group affords the target molecule. This method is often preferred due to the relative accessibility of substituted anilines. mdpi.com

| Reactant 1 | Reactant 2 | Condition | Intermediate | Final Product (after further steps) |

| 3,5-Difluoroaniline | Diethyl ethoxymethylenemalonate (DEEMM) | Heat | Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate | This compound |

Multi-step Reaction Sequences from Precursors

Multi-step synthetic sequences are often necessary for the construction of complex, highly substituted quinolines like this compound, particularly in the context of pharmaceutical manufacturing. worktribe.combohrium.comworktribe.comacs.orgresearchgate.net These sequences often begin with the synthesis of a key precursor, such as a substituted aniline.

For instance, the synthesis of 3,5-difluoroaniline can be achieved through various routes, including the reduction of 3,5-difluoronitrobenzene (B45260) or the dehalogenation of chloro-substituted difluoroanilines. bohrium.comworktribe.comacs.org Once the 3,5-difluoroaniline is obtained, it can be utilized in a Gould-Jacobs type reaction as described above.

An alternative multi-step approach could involve the construction of the quinoline core with placeholder groups at the 5 and 7 positions, which are later converted to fluorine atoms. However, this is generally less efficient than incorporating the fluorine atoms from the start via a fluorinated precursor.

Strategies for Introducing Fluorine Atoms at C-5 and C-7 Positions

While the use of pre-fluorinated starting materials is the most common strategy, methods for the direct and selective fluorination of the quinoline ring have also been explored.

Selective Fluorination Techniques

Direct electrophilic fluorination of the quinoline ring often leads to a mixture of products due to the complex reactivity of the heterocyclic system. researchgate.net The pyridine ring is generally deactivated towards electrophilic attack, especially in acidic media, while the benzene (B151609) ring is activated. This can lead to fluorination at various positions on the benzene ring. researchgate.net

More recent advancements in C-H activation and nucleophilic fluorination offer potential pathways for more selective fluorination. nih.govnih.gov These methods often employ specialized fluorinating agents and catalytic systems to direct the fluorine atom to a specific position. For instance, concerted nucleophilic aromatic substitution strategies have been developed for the fluorination of quinolines. nih.gov However, achieving selective difluorination at the C-5 and C-7 positions of a pre-formed quinoline-3-carboxylic acid scaffold remains a significant synthetic challenge. Therefore, building the quinoline ring from a difluorinated aniline precursor is generally the more regioselective and reliable approach.

Cyclization with Fluorinated Precursors

The most prevalent and established method for constructing the 5,7-difluoroquinoline (B1304923) core is the Gould-Jacobs reaction. This thermal cyclization process utilizes a fluorinated aniline as the key starting material to introduce the fluorine atoms into the desired positions on the quinoline ring.

The synthesis commences with the reaction of 3,5-difluoroaniline with diethyl ethoxymethylenemalonate (DEEMM). This initial step involves a nucleophilic substitution, where the amino group of the aniline attacks the enol ether of DEEMM, followed by the elimination of ethanol (B145695) to form the intermediate, diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate.

This intermediate is then subjected to high-temperature thermal cyclization. This intramolecular reaction proceeds via an electrocyclic mechanism, leading to the formation of the quinoline ring system. The process typically requires temperatures in the range of 250-300 °C and is often carried out in a high-boiling point solvent such as diphenyl ether or Dowtherm A to achieve the necessary thermal energy for the ring closure. This cyclization directly yields ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate. The "4-hydroxy" designation is tautomeric with the more stable "4-oxo" form.

| Starting Material | Reagent | Intermediate | Product of Cyclization |

| 3,5-Difluoroaniline | Diethyl ethoxymethylenemalonate (DEEMM) | Diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate | Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate |

Methods for Carboxylic Acid Functionalization at C-3

The introduction of the carboxylic acid group at the C-3 position is a critical step in the synthesis of the target molecule. This is most commonly achieved by the hydrolysis of an ester precursor, which is itself a product of the primary cyclization reaction.

Hydrolysis of Ester Precursors

The ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate obtained from the Gould-Jacobs cyclization serves as the direct precursor to the final carboxylic acid. The hydrolysis of this ester is typically carried out under alkaline conditions.

The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, and heated to reflux. The hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of ethanol, resulting in the formation of the corresponding carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the final 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid, which can then be isolated as a solid precipitate. This method is generally high-yielding and is the standard procedure for obtaining the desired carboxylic acid from its ester.

| Precursor | Reagents | Reaction Type | Product |

| Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate | 1. NaOH (aq) or KOH (aq), Reflux2. HCl (aq) | Alkaline Hydrolysis | 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid |

Direct Carboxylation Approaches

Direct carboxylation of a pre-formed 5,7-difluoroquinoline scaffold at the C-3 position is a less common and more challenging synthetic route. Methodologies for the direct C-H carboxylation of quinolines often target the more electronically activated C-2 and C-8 positions, and frequently require the presence of a directing group to achieve regioselectivity.

While transition-metal-catalyzed C-H activation and carboxylation with carbon dioxide have emerged as powerful tools in organic synthesis, their application to the C-3 position of quinolines without a directing group is not well-established. Similarly, organolithium-mediated carboxylation would likely suffer from a lack of regioselectivity, with potential for attack at other positions on the quinoline ring. Photocatalytic methods for C-H carboxylation are an area of active research, but specific examples for the C-3 functionalization of fluoroquinolines are not prevalent in the literature. Consequently, the synthetic pathway involving the cyclization of a C-3 carboxylated precursor, such as that provided by the Gould-Jacobs reaction, remains the most reliable and widely used approach.

Advanced Synthetic Strategies for the this compound Scaffold

To improve efficiency, reduce reaction times, and enhance safety and scalability, advanced synthetic strategies such as one-pot syntheses and continuous flow methods are being explored for the preparation of quinolone derivatives.

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of operational simplicity and resource efficiency. For the synthesis of quinoline-3-carboxylic acids, one-pot methodologies often adapt classical reactions like the Doebner-von Miller reaction or the Conrad-Limpach-Knorr synthesis.

A hypothetical one-pot approach for this compound could involve the reaction of 3,5-difluoroaniline, an aldehyde, and pyruvic acid in a suitable solvent and in the presence of a catalyst. The reaction would proceed through a series of in-situ formations of intermediates, including imines and enamines, followed by cyclization and aromatization to yield the final product. The choice of catalyst, often a Lewis or Brønsted acid, is crucial for promoting the tandem reactions and achieving a good yield. While specific one-pot syntheses for this compound are not extensively reported, the general principles of one-pot quinoline synthesis are applicable and represent a promising area for process optimization.

Continuous Flow Synthesis Methods

Continuous flow synthesis has emerged as a powerful technology for the production of active pharmaceutical ingredients (APIs), including fluoroquinolone antibiotics. This methodology offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions.

In the context of this compound synthesis, a continuous flow process could be designed to carry out the Gould-Jacobs reaction in a more controlled and efficient manner. The reactants, 3,5-difluoroaniline and diethyl ethoxymethylenemalonate, would be continuously pumped into a heated microreactor or a packed-bed reactor. The high surface-area-to-volume ratio in these reactors allows for rapid heat transfer, enabling precise temperature control for the high-temperature cyclization step. The subsequent hydrolysis of the ester could also be integrated into the flow system by introducing a stream of aqueous base, followed by in-line acidification and product precipitation or extraction. Such a continuous process would allow for a streamlined, automated, and scalable production of the target molecule.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Reduced work-up, solvent usage, and time; improved operational efficiency. |

| Continuous Flow Synthesis | Reactants are continuously pumped through a reactor. | Enhanced safety and control, improved yield and purity, scalability, and automation. |

Chiral Synthesis of Enantiomeric Derivatives

The biological activity of quinolone derivatives is often stereospecific, making the synthesis of enantiomerically pure compounds a significant objective. Chiral synthesis of derivatives of this compound can be approached through asymmetric synthesis or chiral resolution of racemic mixtures.

Asymmetric Synthesis: This approach aims to create a specific stereoisomer directly. For quinoline derivatives, this can be achieved through methods like iridium-catalyzed asymmetric partial hydrogenation of the quinoline ring. This strategy involves incorporating an ester group at the 3-position to enhance the electronic deficiency and polarity of the C3-C4 double bond, facilitating hydrogenation with high enantioselectivity using a chiral catalyst. nih.gov While this method has been demonstrated for 1,4-dihydroquinolines, its direct application to this compound would require specific adaptation. nih.gov Another approach involves the use of chiral organocatalysts, such as cinchona alkaloids, to catalyze reactions that establish the chiral centers in the molecule with high enantioselectivity. nih.gov

Chiral Resolution: This method involves the separation of a racemic mixture of a chiral derivative into its individual enantiomers. A common technique is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, such as a chiral amine. wikipedia.org These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org Subsequently, the pure enantiomer of the carboxylic acid can be recovered by removing the resolving agent. Another effective method is chiral column chromatography, which can separate enantiomers based on their differential interactions with a chiral stationary phase. wikipedia.org For carboxylic acids, chiral auxiliaries like L-(−)-menthol can be used to form diastereomeric esters, which can then be separated by chromatography and the auxiliary removed to yield the pure enantiomers. beilstein-journals.org

Derivatization Strategies of this compound

Modification of the this compound scaffold is a key strategy to modulate its physicochemical properties and biological activity. The primary sites for derivatization are the C-7 and N-1 positions of the quinoline ring.

Substitution Reactions at the C-7 Position

The C-7 position of the fluoroquinolone core is a common site for modification, significantly influencing the compound's spectrum of activity. The fluorine atom at C-7 is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

The introduction of heterocyclic amines at the C-7 position is a well-established strategy in the development of quinolone-based compounds. This is typically achieved through a nucleophilic aromatic substitution reaction where the amine displaces the fluorine atom at the C-7 position.

Piperazinyl Derivatives: The reaction of this compound with piperazine (B1678402) leads to the formation of 7-(piperazin-1-yl)-5-fluoroquinoline-3-carboxylic acid. This reaction is often carried out in a polar solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.com The resulting piperazinyl moiety provides a handle for further functionalization.

Azetidinyl and Pyrrolidinyl Derivatives: Similarly, azetidine (B1206935) and pyrrolidine (B122466) derivatives can be introduced at the C-7 position. For instance, the synthesis of 7-(3-amino- or 3-aminomethyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids has been reported, showcasing the versatility of this substitution reaction. chemicalbook.com

The general reaction scheme for the introduction of these moieties is presented below:

Once the piperazine ring is installed at the C-7 position, its secondary amine (N-4) offers a versatile point for further derivatization. This allows for the introduction of a wide array of substituents to fine-tune the molecule's properties.

Common modifications include acylation and sulfonylation reactions. For example, the free amine of the piperazine ring can be reacted with various aroyl or benzenesulfonyl chlorides to yield N-substituted derivatives. mdpi.com Additionally, coupling reactions with other carboxylic acids can be performed to introduce more complex side chains. nih.gov These modifications can significantly impact the compound's biological activity and pharmacokinetic profile.

| Starting Material | Reagent | Product |

| 7-(Piperazin-1-yl)-5-fluoroquinoline-3-carboxylic acid | Aroyl Chloride | 7-(4-Aroylpiperazin-1-yl)-5-fluoroquinoline-3-carboxylic acid |

| 7-(Piperazin-1-yl)-5-fluoroquinoline-3-carboxylic acid | Benzenesulfonyl Chloride | 7-(4-Benzenesulfonylpiperazin-1-yl)-5-fluoroquinoline-3-carboxylic acid |

| 7-(Piperazin-1-yl)-5-fluoroquinoline-3-carboxylic acid | Carboxylic Acid (with coupling agent) | 7-(4-Acylpiperazin-1-yl)-5-fluoroquinoline-3-carboxylic acid |

The fluorine atom at the C-7 position of the this compound core is activated towards nucleophilic aromatic substitution. This reactivity is a cornerstone of its derivatization. The electron-withdrawing nature of the quinolone ring system enhances the electrophilicity of the C-7 carbon, making it susceptible to attack by a variety of nucleophiles.

Besides the heterocyclic amines mentioned above, other nucleophiles such as thiols can also displace the C-7 fluorine. For example, C-7 thio-substituted quinolones have been prepared, demonstrating the versatility of this position for introducing different functionalities. ucl.ac.be The reaction conditions for these substitutions, such as solvent, temperature, and the presence of a base, can be optimized to achieve high yields of the desired products.

Modifications at the N-1 Position

N-Alkylation and N-Arylation: Alkyl or aryl groups can be introduced at the N-1 position through N-alkylation or N-arylation reactions. These reactions typically involve reacting the quinolone with an appropriate alkyl or aryl halide in the presence of a base. For instance, the synthesis of 1-alkyl-4-oxo-1,4-dihydroquinoline derivatives has been described, where the N-alkylation is a key step. ucl.ac.be The choice of the substituent at the N-1 position can have a profound effect on the compound's properties.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position of the quinolone ring is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives, such as esters and amides. These functionalization reactions are pivotal for modulating the compound's physicochemical properties and for creating prodrugs. The essential presence of the carboxylic acid group for the antibacterial activity of fluoroquinolones has been confirmed, as derivatives lacking this group show no significant activity. nih.gov

Esterification

The conversion of this compound to its corresponding esters can be achieved through several established methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.uklibretexts.org This reaction is an equilibrium process, and typically, an excess of the alcohol is used to drive the reaction towards the ester product. chemguide.co.uklibretexts.org

For more sensitive substrates or when milder conditions are required, coupling agents can be employed. The Steglich esterification, for example, utilizes a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and an alcohol at room temperature.

| Method | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Refluxing the mixture for several hours. chemguide.co.ukfrontiersin.org | Alkyl Ester |

| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Aprotic solvent (e.g., Dichloromethane), Room temperature. | Alkyl or Aryl Ester |

| Acyl Chloride Route | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Alcohol, Base (e.g., Pyridine) | Two-step process; formation of acyl chloride followed by reaction with alcohol. byjus.com | Alkyl or Aryl Ester |

Amide Formation

The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. hepatochem.com Therefore, the carboxylic acid must first be "activated."

A common strategy involves the use of peptide coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in combination with additives like 1-Hydroxybenzotriazole (HOBt), convert the carboxylic acid into a reactive intermediate that readily reacts with an amine to form the amide bond. hepatochem.comnih.gov Another approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct. frontiersin.org

| Method | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Carbodiimide Coupling | Amine, EDC or DCC, HOBt (optional) | Aprotic solvent (e.g., DMF, DCM), Room temperature. hepatochem.com | Amide |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Amine, Base (e.g., Triethylamine, Pyridine) | Two-step process; often performed at 0 °C to room temperature. frontiersin.org | Amide |

| Benzotriazole Chemistry | Benzotriazole-based reagents | Used for synthesizing fluoroquinolone-3-carboxamide amino acid conjugates. nih.gov | Peptide/Amide Conjugate |

Synthesis of Intermediates and Prodrugs

Synthesis of Intermediates

The primary intermediate for the synthesis of any derivative is the parent compound, this compound itself. The construction of the quinolone core generally follows established synthetic routes such as the Gould-Jacobs reaction. This methodology involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization and subsequent saponification.

For this compound, the synthesis would commence with 3,5-difluoroaniline. The key steps are outlined below:

Condensation: Reaction of 3,5-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, diethyl 2-((3,5-difluorophenyl)amino)methylenemalonate. orgsyn.org

Cyclization: The enamine is heated at high temperatures (approx. 250 °C) in a high-boiling solvent like diphenyl ether (Dowtherm A). This step effects an intramolecular cyclization to form the quinolone ring system, yielding ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate. orgsyn.org

Saponification: The resulting ester is hydrolyzed using a base, such as aqueous sodium hydroxide, followed by acidification. This step converts the ester group at the 3-position into the desired carboxylic acid, furnishing 5,7-Difluoro-4-hydroxy-3-carboxylic acid. orgsyn.org

| Intermediate Name | Role in Synthesis |

|---|---|

| 3,5-Difluoroaniline | Starting material providing the benzene ring portion of the quinolone. |

| Diethyl ethoxymethylenemalonate (DEEM) | Reactant that builds the pyridine portion of the quinolone ring. |

| Diethyl 2-((3,5-difluorophenyl)amino)methylenemalonate | Product of the initial condensation step. |

| Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate | The cyclized quinolone product before final hydrolysis. orgsyn.org |

Synthesis of Prodrugs

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo. For carboxylic acid-containing drugs like fluoroquinolones, a common prodrug strategy is esterification to mask the polar carboxylic acid group. ebrary.net This can enhance properties such as water solubility or lipophilicity, thereby improving the drug's pharmacokinetic profile. ebrary.netnih.govacs.org

For example, a phosphate (B84403) ester prodrug of a fluoroquinolone can be synthesized to significantly increase water solubility for potential aerosol delivery. nih.govacs.org The synthesis involves converting the parent drug into a highly soluble phosphate derivative that can be cleaved in vivo by enzymes like alkaline phosphatase to release the active carboxylic acid. nih.govacs.org Such an approach for this compound would involve the formation of an ester linkage between the 3-carboxyl group and a phosphate-containing promoiety. These ester prodrugs are designed to be stable in aqueous solutions but susceptible to enzymatic hydrolysis within the body. ebrary.net

Structure Activity Relationship Sar Studies of 5,7 Difluoroquinoline 3 Carboxylic Acid Analogs

Influence of Fluorine Substituents at C-5 and C-7 on Biological Activities

The presence and position of fluorine atoms on the quinoline (B57606) core are paramount to the biological activity of fluoroquinolones. While the user's query specifies a 5,7-difluoro arrangement, much of the available literature focuses on the well-established C-6 fluorine, which is known to significantly enhance antibacterial potency. For difluoroquinolones, the 6,8-difluoro substitution pattern is more commonly studied.

In these related scaffolds, the introduction of a second fluorine atom, for instance at the C-8 position, generally modulates the electronic properties of the quinoline ring system, which can influence both potency and the spectrum of activity. For instance, studies on 5-substituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids have shown that the combination of fluorine at C-6 and C-8 with an amino group at C-5 results in compounds with superior in vitro and in vivo potency. nih.gov This suggests that the electronic effects of multiple fluorine substituents can be synergistic with other substitutions to enhance biological activity. Therefore, it is plausible that the 5,7-difluoro substitution pattern would similarly influence the electronic distribution within the molecule, thereby affecting its interaction with target enzymes.

Impact of N-1 Substituents on Biological Potency and Spectrum

In studies of 1-aryl-6,8-difluoroquinolones, the nature of the aryl group at the N-1 position significantly impacts antibacterial activity. For example, a 2,4-difluorophenyl group at the N-1 position, in combination with a 3-amino-1-pyrrolidinyl group at C-7, has been shown to yield the greatest in vitro antibacterial potency. msu.edu This highlights that both steric and electronic factors of the N-1 substituent are critical.

Furthermore, replacing the more common N-1 ethyl or cyclopropyl (B3062369) groups with substituted pyrrolyl moieties has been investigated in 6-fluoroquinolones. These studies indicate that modifications at the N-1 position are well-tolerated and can lead to compounds with significantly enhanced activity against specific pathogens like Staphylococcus aureus. nih.gov The general trend observed across various fluoroquinolone scaffolds is that a cyclopropyl group at N-1 often confers broad and potent antibacterial activity. mdpi.com

The following table summarizes the effect of different N-1 substituents on the antibacterial activity of a 6,8-difluoroquinolone scaffold, which can provide insights into the expected trends for 5,7-difluoroquinolone analogs.

| N-1 Substituent | Relative Antibacterial Potency | Reference |

| p-Fluorophenyl | High | msu.edu |

| 2,4-Difluorophenyl | Very High | msu.edu |

| p-Hydroxyphenyl | High | msu.edu |

| Ethyl | Moderate to High | msu.edu |

| Cyclopropyl | Generally High to Very High | mdpi.com |

Role of the C-3 Carboxylic Acid Moiety in Target Interactions

The carboxylic acid moiety at the C-3 position is a cornerstone of the biological activity of all quinolone antibacterials. This functional group is essential for the interaction with the bacterial DNA gyrase and topoisomerase IV enzymes, which are the primary targets of these compounds.

The C-3 carboxylic acid, in conjunction with the C-4 keto group, forms a crucial pharmacophore that chelates with a magnesium ion, which in turn interacts with the target enzyme and the bacterial DNA. nih.gov This interaction is fundamental to the mechanism of action, leading to the stabilization of the enzyme-DNA complex and subsequent inhibition of DNA replication.

Effects of C-7 Substitutions on Biological Activity Spectrum and Potency

The substituent at the C-7 position is a key determinant of the antibacterial spectrum and potency of fluoroquinolones. A wide array of cyclic amine substituents have been explored at this position, leading to significant improvements in activity against both Gram-positive and Gram-negative bacteria.

Steric and Electronic Effects of C-7 Amino-Heterocyclic Groups

The nature of the heterocyclic ring at C-7 has a profound impact on the biological activity. In the series of l-aryl-6,8-difluoroquinolones, the antibacterial potency against Gram-negative bacteria was found to follow the order: 4-methylpiperazinyl < piperazinyl < 3-aminopyrrolidinyl. For Gram-positive activity, the sequence is piperazinyl ≤ 4-methylpiperazinyl < 3-aminopyrrolidinyl. msu.edu This indicates that the 3-aminopyrrolidinyl group is generally optimal for broad-spectrum activity in this scaffold.

Specificity and Selectivity Enhancements

The C-7 substituent can be modified to enhance the specificity and selectivity of the compound. For instance, the introduction of bulky or conformationally constrained C-7 substituents can modulate the interaction with the target enzymes, potentially leading to improved activity against resistant strains.

In a study of 5-substituted 6,8-difluoroquinolones, the combination of a C-5 amino group with a C-7 3,5-dimethylpiperazinyl group resulted in a compound, sparfloxacin (B39565), with superior potency compared to ciprofloxacin (B1669076). nih.gov This highlights how synergistic effects between substituents at different positions can lead to enhanced biological properties.

The following table illustrates the impact of different C-7 substituents on the antibacterial activity of a 6,8-difluoroquinolone scaffold.

| C-7 Substituent | Relative Antibacterial Potency | Reference |

| Piperazinyl | Moderate | msu.edu |

| 4-Methylpiperazinyl | Moderate | msu.edu |

| 3-Aminopyrrolidinyl | High | msu.edu |

| 3,5-Dimethylpiperazinyl (with C-5 amino) | Very High | nih.gov |

Comparative SAR with Other Fluoroquinolone Scaffolds

The structure-activity relationships of 5,7-difluoroquinoline-3-carboxylic acid analogs can be further understood by comparing them with other well-known fluoroquinolone scaffolds.

Comparison with 6-Fluoroquinolones (e.g., Norfloxacin, Ciprofloxacin): The primary difference lies in the additional fluorine atom at either C-5 or C-7. As seen in the development of compounds like sparfloxacin (a 5-amino-6,8-difluoroquinolone), the addition of a second fluorine atom can enhance potency, particularly against Gram-positive bacteria, when combined with optimal substituents at other positions. nih.govnih.gov

Comparison with 6,8-Difluoroquinolones: The 5,7-difluoro scaffold is an isomer of the more extensively studied 6,8-difluoro scaffold. While direct comparative data is scarce, it is reasonable to assume that the electronic modulation of the quinoline ring by the two fluorine atoms would be different, potentially leading to altered target affinity and spectrum of activity. Studies on 6,8-difluoroarylquinolones have shown them to be generally one tube dilution less active than the corresponding 6-fluoroarylquinolones against certain bacteria. msu.edu This suggests that the position of the second fluorine atom is critical.

Mechanistic Investigations of Biological Activities of 5,7 Difluoroquinoline 3 Carboxylic Acid Analogs

Mechanisms of DNA Gyrase Inhibition

Analogs of 5,7-difluoroquinoline-3-carboxylic acid, as part of the broader fluoroquinolone class of antibiotics, exert their antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase. This enzyme is essential for bacterial DNA replication, repair, and recombination, as it introduces negative supercoils into the DNA, relieving torsional stress.

The primary mechanism of inhibition involves the formation of a stable ternary complex between the fluoroquinolone molecule, DNA gyrase, and the bacterial DNA. The fluoroquinolone intercalates into the DNA at the site of cleavage, trapping the enzyme in a state where it has cleaved the DNA but is unable to religate the strands. This leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell. The 3-carboxylic acid and the 4-keto group of the quinolone core are crucial for binding to the DNA gyrase-DNA complex.

The inhibitory activity of various quinolone derivatives against DNA gyrase is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

Table 1: Inhibitory Activity of Selected Quinolone Derivatives against DNA Gyrase

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Ciprofloxacin (B1669076) | E. coli DNA gyrase | 0.6 |

| Novobiocin | S. aureus GyrB | 0.02 |

| Compound f1 | S. aureus GyrB | 1.21 |

| Compound f4 | S. aureus GyrB | 0.31 |

| Compound f14 | S. aureus GyrB | 0.28 |

This table presents data for related quinolone compounds to illustrate typical inhibitory concentrations.

Mechanisms of Topoisomerase IV Inhibition

In addition to DNA gyrase, topoisomerase IV is another critical bacterial type II topoisomerase targeted by this compound analogs. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.

The mechanism of inhibition of topoisomerase IV by fluoroquinolones is analogous to that of DNA gyrase. The drug binds to the enzyme-DNA complex, stabilizing the cleaved "gate" and preventing the resealing of the DNA strands. This results in an accumulation of double-stranded DNA breaks and ultimately leads to cell death. In many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolones, while in many Gram-negative bacteria, DNA gyrase is the more sensitive target.

Table 2: Inhibitory Activity of Selected Quinolone Derivatives against Topoisomerase IV

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Ciprofloxacin | E. coli Topoisomerase IV | 5.7 |

| Biphenyl inhibitor 7 | E. coli Topoisomerase IV | 64 |

This table presents data for related compounds to illustrate typical inhibitory concentrations.

Modulation of Bacterial Efflux Pumps

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to antibiotic resistance. Some quinoline (B57606) derivatives have been investigated for their ability to inhibit these efflux pumps, which could potentially restore the efficacy of antibiotics against resistant strains.

The mechanism of efflux pump inhibition can involve competitive binding to the pump, disruption of the energy source for the pump, or interference with the assembly of the pump complex. By blocking the efflux of an antibiotic, an inhibitor can increase its intracellular concentration, allowing it to reach its target and exert its antibacterial effect. While the potential for quinoline-based compounds as efflux pump inhibitors is recognized, specific mechanistic studies on this compound analogs in this context are limited. Research has shown that the efflux pump inhibitor phenylalanine-arginine β-naphthylamide (PAβN) can potentiate the activity of fluoroquinolones like levofloxacin (B1675101) in Pseudomonas aeruginosa. nih.gov

Mechanisms of Action in Anticancer Research

The success of quinolones as antibacterial agents has spurred interest in their potential as anticancer drugs, given the similarities between bacterial and human topoisomerases.

Human topoisomerase I is a vital enzyme in DNA replication and transcription, relieving torsional stress by creating single-strand breaks in the DNA. Some quinoline derivatives have been shown to act as topoisomerase I poisons, similar to the anticancer drug camptothecin. These compounds stabilize the covalent complex between topoisomerase I and DNA, leading to the accumulation of single-strand breaks. When a replication fork encounters this complex, it can lead to a lethal double-strand break, triggering apoptosis in cancer cells. While the potential exists, specific studies detailing the topoisomerase I inhibitory mechanism of this compound analogs are not extensively documented.

Protein kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival. Inhibition of CK2 is therefore considered a promising strategy for cancer therapy. Certain 3-carboxy-4(1H)-quinolones have been identified as potent and selective inhibitors of human protein kinase CK2. nih.gov These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of the enzyme and preventing the phosphorylation of its substrates. This inhibition can disrupt CK2-mediated signaling pathways that promote cancer cell survival, leading to apoptosis.

Table 3: Inhibitory Activity of Selected 3-Carboxy-4(1H)-quinolones against Protein Kinase CK2

| Compound | IC50 (µM) | Ki (µM) |

|---|---|---|

| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.3 | 0.06 |

| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | 1 | 0.28 |

This table presents data for related 3-carboxy-4(1H)-quinolone compounds to illustrate their potential as CK2 inhibitors. nih.gov

Mechanisms in Antifungal and Anti-inflammatory Activities

The therapeutic potential of quinoline derivatives extends to antifungal and anti-inflammatory applications, with mechanisms that are distinct from their antibacterial and anticancer activities.

The antifungal activity of some quinolone derivatives, particularly 8-hydroxyquinolines, has been attributed to their ability to chelate metal ions that are essential for fungal growth and enzyme function. Additionally, some studies suggest that these compounds can disrupt the fungal cell wall and membrane integrity, leading to cell lysis. For instance, certain fluoroquinolone derivatives have been shown to have a synergistic effect with echinocandins, a class of antifungal drugs that inhibit cell wall synthesis in Aspergillus fumigatus. researchgate.net

In the context of inflammation, some quinoline analogs have demonstrated anti-inflammatory properties. The proposed mechanisms include the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in the inflammatory response. For example, 5,7-dihydroxyflavone analogues have been shown to suppress the production of inflammatory mediators by regulating the phosphorylation of IκBα-linked Akt and ERK5 in macrophages. nih.gov While the anti-inflammatory potential of the broader quinoline class is recognized, specific mechanistic investigations into this compound analogs are an area for further research.

Advanced Spectroscopic and Analytical Characterization Techniques for 5,7 Difluoroquinoline 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5,7-Difluoroquinoline-3-carboxylic acid, providing unambiguous evidence of its molecular framework through the analysis of ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of a carboxylic acid like this compound is expected to show a highly deshielded signal for the acidic proton of the carboxyl group, typically appearing in the 10-13 ppm region. researchgate.net This significant downfield shift is a consequence of the strong electron-withdrawing nature of the adjacent oxygen atoms. Protons on the quinoline (B57606) ring will resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) of these aromatic protons are influenced by the positions of the fluorine substituents and the carboxylic acid group, providing crucial information for their precise assignment within the quinoline structure.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atom of the carboxylic acid group is characteristically found in the downfield region of 160-185 ppm. researchgate.netub.edu The sp² hybridized carbons of the quinoline ring will appear in the 110-160 ppm range. The carbon atoms directly bonded to the electronegative fluorine atoms (C-5 and C-7) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a key feature in identifying their positions in the spectrum. The quaternary carbons of the quinoline ring are also readily identified.

¹⁹F NMR Spectroscopy: ¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. reddit.com For this compound, two distinct signals are expected, one for each of the non-equivalent fluorine atoms at the C-5 and C-7 positions. The chemical shifts of these fluorine atoms are sensitive to their electronic environment within the aromatic ring. Furthermore, coupling between the fluorine nuclei and adjacent protons (H-F coupling) and carbons (C-F coupling) provides valuable data for confirming the substitution pattern on the quinoline ring.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 |

| Aromatic (Quinoline Ring) | 7.0 - 9.0 | |

| ¹³C | Carboxylic Acid (-COOH) | 160 - 185 |

| Aromatic (Quinoline Ring) | 110 - 160 | |

| ¹⁹F | Aromatic (C-F) | Varies based on environment |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. nih.gov The C=O stretching vibration of the carboxyl group will give rise to a strong, sharp absorption band typically between 1725 and 1700 cm⁻¹. nih.gov The spectrum will also feature C-O stretching and O-H bending vibrations. Vibrations associated with the quinoline ring, including C=C and C=N stretching, will appear in the 1650-1400 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong bands in the 1350-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The quinoline ring system, being highly polarizable, is expected to show strong Raman signals. sielc.comacs.org Characteristic ring breathing and stretching modes of the quinoline nucleus are readily observable. sielc.comacs.org While the O-H stretch is typically weak in Raman spectra, the C=O stretch of the carboxylic acid will be present. The symmetric vibrations of the molecule are often more intense in the Raman spectrum, aiding in a more complete vibrational analysis.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (Broad) |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 |

| C=C, C=N Stretch | Quinoline Ring | 1650 - 1400 |

| C-F Stretch | Fluoroaromatic | 1350 - 1100 |

| O-H Bend | Carboxylic Acid | ~1440-1395 and ~920 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the molecular formula can be unequivocally confirmed.

The expected fragmentation pattern in the mass spectrum would likely involve the initial loss of the carboxylic acid group as a radical ([M-COOH]⁺) or as carbon dioxide ([M-CO₂]⁺). sielc.com Further fragmentation of the quinoline ring could involve the loss of small neutral molecules like hydrogen cyanide (HCN), which is a characteristic fragmentation pathway for quinoline derivatives. sielc.com Analysis of the isotopic pattern, particularly the M+1 peak arising from the natural abundance of ¹³C, further supports the determined elemental composition.

| Ion | Description | Expected Fragmentation Pathway |

| [M]⁺˙ | Molecular Ion | - |

| [M-OH]⁺ | Loss of hydroxyl radical | Cleavage of C-OH bond |

| [M-COOH]⁺ | Loss of carboxyl group | Cleavage of the bond between the quinoline ring and the carboxyl group |

| [M-CO₂]⁺˙ | Loss of carbon dioxide | Rearrangement and cleavage of the carboxyl group |

| [M-COOH-HCN]⁺ | Subsequent loss of HCN | Characteristic fragmentation of the quinoline ring |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. The quinoline ring system is a chromophore that absorbs ultraviolet light, and the positions of the absorption maxima (λmax) are sensitive to the substituents on the ring and the solvent used for analysis. nih.gov

The UV-Vis spectrum of a quinoline derivative typically displays multiple absorption bands corresponding to π→π* transitions. researchgate.net For quinoline-4-carboxylic acid derivatives, absorption peaks have been observed around 207 nm, 228.5 nm, and 317 nm. nih.gov The presence of the two fluorine atoms and the carboxylic acid group on the quinoline ring of the title compound will influence the energies of these transitions, leading to shifts in the absorption maxima. The spectrum is also sensitive to the pH of the solution, as protonation or deprotonation of the quinoline nitrogen and the carboxylic acid group will alter the electronic structure of the molecule.

| Solvent Polarity | Expected Shift in λmax | Rationale |

| Increasing Polarity | Bathochromic (red shift) or Hypsochromic (blue shift) | Stabilization of the ground or excited state depending on the nature of the electronic transition. |

| Acidic pH | Hypsochromic (blue shift) | Protonation of the quinoline nitrogen can alter the conjugation. |

| Basic pH | Bathochromic (red shift) | Deprotonation of the carboxylic acid can lead to extended conjugation. |

X-ray Diffraction Studies for Crystal Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound, this technique would provide detailed information on bond lengths, bond angles, and torsion angles, confirming the planar structure of the quinoline ring and the geometry of the carboxylic acid group.

| Parameter | Information Provided |

| Unit Cell Dimensions | a, b, c, α, β, γ; Defines the basic repeating unit of the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise location of each atom in the unit cell. |

| Bond Lengths & Angles | Confirms the molecular geometry. |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking, and other non-covalent interactions. |

Chromatographic Methods for Purity and Analysis (e.g., HPLC, TLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used method for the analysis of quinoline carboxylic acids. sielc.com In this technique, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form for better retention and peak shape. sielc.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification and quantification. The purity of a sample is determined by the presence of a single major peak, with the area of any impurity peaks indicating their relative concentration.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. A silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of organic solvents serves as the mobile phase. The polarity of the solvent system can be adjusted to achieve good separation of the compound from starting materials, byproducts, and other impurities. The position of the spot on the TLC plate is described by its retention factor (Rf value), which is dependent on the compound's structure and the chromatographic conditions. For carboxylic acids, tailing of the spot on the TLC plate can sometimes be an issue due to strong interactions with the silica gel; this can often be mitigated by adding a small amount of a polar, acidic solvent like acetic acid or formic acid to the mobile phase. researchgate.net

| Technique | Stationary Phase | Mobile Phase (Typical) | Key Parameter |

| HPLC | C18-silica (Reversed-phase) | Acetonitrile/Water with acid | Retention Time (tᵣ) |

| TLC | Silica Gel (Normal-phase) | Ethyl Acetate/Hexane with acid | Retention Factor (Rբ) |

Computational Chemistry and Theoretical Studies of 5,7 Difluoroquinoline 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of many-body systems. For 5,7-Difluoroquinoline-3-carboxylic acid, DFT calculations can elucidate a range of molecular properties, from its three-dimensional geometry to its electronic and vibrational characteristics. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately.

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is found. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Geometric Parameters from a Related Dihaloquinoline Carboxylic Acid (3,7-Dichloroquinoline-8-carboxylic acid)

| Parameter | Value (Å or °) |

|---|---|

| C1-N1 | 1.308 |

| C1-C2 | 1.391 |

| C2-C3 | 1.362 |

| N1-C1-C2 | Varies |

| C1-C2-C3 | Varies |

Note: This data is for 3,7-dichloroquinoline-8-carboxylic acid and is provided for illustrative purposes. The actual values for this compound will differ.

The electronic properties of a molecule are crucial to understanding its reactivity and spectral characteristics. DFT calculations provide detailed information about the distribution of electrons within the molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates that a molecule is more easily excited, more polarizable, and more chemically reactive. Conversely, a larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

For quinoline (B57606) itself, DFT calculations have shown a HOMO-LUMO energy gap of approximately -4.83 eV, with a HOMO energy of -6.646 eV and a LUMO energy of -1.816 eV. scirp.org The introduction of two fluorine atoms and a carboxylic acid group to the quinoline scaffold in this compound will significantly influence these energy levels. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group would be expected to lower both the HOMO and LUMO energy levels, and potentially alter the HOMO-LUMO gap, thereby modulating the molecule's electronic properties and reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for Quinoline

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.646 |

| LUMO | -1.816 |

| HOMO-LUMO Gap | -4.83 |

Note: This data is for the parent quinoline molecule. The values for this compound will be different due to the presence of substituents.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies can then be assigned to specific types of molecular vibrations, such as stretching, bending, and torsional modes.

For complex molecules like this compound, the vibrational spectrum is rich with information. Key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-F stretching vibrations, and various vibrations associated with the quinoline ring system. Comparing the predicted spectrum with experimentally obtained spectra can help in the structural confirmation of the synthesized compound and provide a detailed understanding of its vibrational properties. For instance, in a related compound, 2-chloroquinoline-3-carboxaldehyde, DFT calculations have been used to assign the various vibrational modes observed in its experimental IR and Raman spectra. nih.gov

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid and potentially some of the hydrogen atoms on the quinoline ring would exhibit positive potential.

DFT calculations can be used to compute a range of global reactivity descriptors that provide quantitative measures of a molecule's chemical reactivity and stability. These descriptors are derived from the HOMO and LUMO energies and include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher hardness value indicates greater stability and lower reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating the ease with which the electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

By calculating these descriptors for this compound, a deeper understanding of its reactivity in various chemical reactions can be gained. For example, a high electrophilicity index would suggest that the molecule is a good electrophile. These theoretical predictions can guide the design of new synthetic routes and help in understanding the mechanisms of reactions involving this compound.

Table 3: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or polarization |

| Chemical Softness (S) | 1 / η | Ease of deformation or polarization |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |

| Chemical Potential (μ) | -χ | Escaping tendency of electrons |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking simulations could be employed to investigate its potential as an inhibitor of various biological targets. Fluoroquinolones, a class of antibiotics to which this compound is related, are known to target bacterial enzymes such as DNA gyrase and topoisomerase IV. Therefore, a plausible molecular docking study for this compound would involve docking it into the active site of one of these enzymes.

The docking process involves generating a multitude of possible binding poses of the ligand in the receptor's active site and then scoring these poses based on a scoring function that estimates the binding affinity. The results of a docking simulation can provide valuable information, including:

Binding Energy/Affinity: A lower binding energy indicates a more stable protein-ligand complex and potentially a more potent inhibitor.

Binding Pose: The predicted three-dimensional orientation of the ligand within the active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

For instance, a docking study of a similar fluoroquinolone against E. coli DNA gyrase B revealed binding affinities in the range of -6.1 to -7.2 kcal/mol. nih.gov Such studies for this compound would be instrumental in assessing its potential as an antibacterial agent and in guiding the design of more potent analogs.

Ligand-Target Binding Interactions

Computational docking studies are instrumental in elucidating the binding interactions between this compound and its potential biological targets, such as bacterial DNA gyrase and topoisomerase IV. These studies predict the preferred orientation of the ligand within the active site of the protein and identify the key molecular interactions that stabilize the complex. For fluoroquinolones in general, these interactions typically involve hydrogen bonds between the carboxylic acid and keto groups of the quinolone core and amino acid residues in the target protein. Additionally, interactions with a magnesium ion (Mg²⁺), which is often present in the active site, are crucial for binding. The fluorine atoms at positions 5 and 7 of the quinoline ring can also form favorable interactions, such as halogen bonds or hydrophobic interactions, which can enhance binding affinity.

Illustrative Example of Potential Binding Interactions:

| Interacting Residue (DNA Gyrase) | Type of Interaction |

| SER-83 | Hydrogen Bond |

| ASP-73 | Ionic Interaction with Mg²⁺ |

| GLY-77 | Hydrogen Bond |

| ARG-76 | Pi-Cation Interaction |

Prediction of Binding Affinities and Modes

Building upon docking studies, various computational methods are employed to predict the binding affinity of this compound to its targets. These predictions are often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). Scoring functions within docking programs provide an initial estimate of binding affinity. More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to refine these predictions by calculating the free energy of binding from molecular dynamics simulation trajectories. These methods account for both the enthalpic and entropic contributions to binding, providing a more accurate estimation. The predicted binding modes reveal the specific conformation and orientation of the compound within the binding pocket that results in the most favorable binding energy.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic perspective on the behavior of the this compound-target complex over time, providing insights that are not available from static docking models.

Conformational Dynamics of Compound-Target Complexes

MD simulations can reveal the conformational changes that occur in both the ligand and the protein upon binding. These simulations track the atomic movements over nanoseconds or even microseconds, allowing for the observation of how the ligand settles into its binding pocket and how the protein adapts to the presence of the ligand. Analysis of the simulation trajectory can identify stable and transient conformations of the complex, highlighting the flexibility of both the ligand and the target's active site. This information is crucial for understanding the mechanism of action and for the rational design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive Models for Biological Potency

For a series of this compound derivatives, QSAR models can be developed to predict their biological potency (e.g., antibacterial activity). These models are built by calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure, such as electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create an equation that correlates these descriptors with the observed biological activity. A validated QSAR model can then be used to predict the potency of new, unsynthesized derivatives, thereby guiding the design of more effective compounds.

Illustrative QSAR Model Equation:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients for the respective molecular descriptors.

Correlation of Molecular Descriptors with Activity

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern drug discovery, correlating physicochemical properties of compounds, known as molecular descriptors, with their biological activities. These models help in predicting the activity of new compounds and in understanding the structural requirements for desired biological effects. For the broader family of quinoline derivatives, numerous QSAR studies have been conducted. These studies often investigate a range of descriptors including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters to establish a mathematical relationship with activities such as antibacterial, anticancer, or anti-inflammatory effects.

However, a literature search reveals no specific QSAR studies that include this compound within their dataset. Consequently, there are no established correlations between its specific molecular descriptors and any measured biological activity. The development of such a correlation would require the synthesis of a series of related compounds and their biological evaluation, followed by computational analysis to derive a predictive model. Without this foundational experimental data, a validated QSAR model for this specific compound and its close analogs remains undeveloped.

In silico Prediction of Molecular Parameters

The in silico prediction of molecular parameters is a cornerstone of computational chemistry, allowing for the estimation of a compound's physicochemical and pharmacokinetic properties before its actual synthesis. These predictions are crucial for assessing the drug-likeness of a molecule and for prioritizing candidates in the early stages of research. Commonly predicted parameters include lipophilicity (logP), aqueous solubility (logS), pKa, polar surface area (PSA), and various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

While numerous software platforms and methodologies exist for these predictions, no published studies present a detailed in silico characterization of this compound. Such a study would typically involve the use of density functional theory (DFT) or other quantum mechanical methods to calculate optimized geometry, electronic properties, and reactivity descriptors. Furthermore, various predictive models, often based on large datasets of known molecules, would be employed to estimate its pharmacokinetic profile.

In the absence of such dedicated research, any discussion of the specific in silico predicted molecular parameters for this compound would be purely speculative. The precise influence of the fluorine atoms at the 5 and 7 positions on the quinoline core, in conjunction with the carboxylic acid at the 3-position, requires specific computational analysis to be accurately determined.

Applications in Medicinal Chemistry Research and Development of 5,7 Difluoroquinoline 3 Carboxylic Acid Derivatives

Development as Lead Compounds for Antimicrobial Agents

Derivatives of 5,7-difluoroquinoline-3-carboxylic acid have been extensively studied as potent antimicrobial agents. The presence of fluorine atoms at positions 5 and 7 can significantly enhance antibacterial activity and influence the pharmacokinetic properties of the compounds.

Preclinical Evaluation against Gram-Positive Bacteria

In preclinical studies, difluorinated quinolone-3-carboxylic acids have demonstrated significant efficacy against a range of Gram-positive pathogens. The activity of these compounds is often compared to their monofluorinated counterparts and established antibiotics to gauge their potential. For instance, difluorinated compounds with an azetidin ring at position 7 have shown potent inhibitory action.

Research has shown that difluorinated compounds are significantly more active than their monofluorinated analogs against aerobic and facultatively anaerobic organisms. researchgate.net Specifically, derivatives such as E-4501, E-4474, and E-4441 have exhibited low Minimum Inhibitory Concentrations (MICs) for 90% of isolates (MIC90) against staphylococci, streptococci, and Enterococcus faecalis. mdpi.com The protective effect of some of these difluorinated derivatives in systemic infections in mice, such as those caused by Staphylococcus aureus, was found to be greater than that of ciprofloxacin (B1669076). researchgate.net

Table 1: In Vitro Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound | Organism | MIC90 (µg/mL) |

|---|---|---|

| E-4501 | Staphylococci, Streptococci, Enterococcus faecalis | 0.06 - 1 |

| E-4474 | Staphylococci, Streptococci, Enterococcus faecalis | 0.06 - 1 |

| E-4441 | Staphylococci, Streptococci, Enterococcus faecalis | 0.12 - 1 |

Data sourced from Gargallo-Viola et al. (1990). mdpi.com

Preclinical Evaluation against Gram-Negative Bacteria

The potent activity of this compound derivatives extends to Gram-negative bacteria, a class of pathogens that are often challenging to treat due to their complex outer membrane. Preclinical evaluations have shown that these compounds can be highly effective against members of the Enterobacteriaceae family and other significant Gram-negative organisms like Pseudomonas aeruginosa.

Table 2: In Vitro Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound | Organism | MIC90 (µg/mL) |

|---|---|---|

| E-4501 | Enterobacteriaceae (most) | 0.0015 - 0.12 |

| E-4474 | Enterobacteriaceae (most) | 0.015 - 0.12 |

| E-4441 | Enterobacteriaceae (most) | 0.03 - 0.12 |

| E-4501 | Pseudomonas aeruginosa | 1 |

| E-4474 | Pseudomonas aeruginosa | 1 |

| E-4441 | Pseudomonas aeruginosa | 2 |

Data sourced from Gargallo-Viola et al. (1990). mdpi.com

Activity against Multidrug-Resistant Strains

The rise of multidrug-resistant (MDR) bacteria is a significant global health threat, necessitating the development of new antibiotics. Quinolone derivatives have been investigated for their potential to combat these challenging pathogens. nih.gov Methicillin-resistant Staphylococcus aureus (MRSA) is a particularly notorious MDR strain responsible for numerous infections. nih.gov

Research into quinoline (B57606) derivatives has shown promising results against MRSA. nih.govnih.gov For example, certain 2-phenyl-quinoline-4-carboxylic acid derivatives have demonstrated notable activity against MRSA. nih.gov While specific data for this compound derivatives against a wide array of MDR strains is continually emerging, the broader class of fluoroquinolones has been a focal point in this area of research. Studies have also explored the potential of these compounds against MDR Pseudomonas aeruginosa. researchgate.net Furthermore, the challenge of extended-spectrum β-lactamase (ESBL)-producing bacteria, which are resistant to many penicillins and cephalosporins, is a critical area of research where novel quinolones could play a role. nih.govnih.govmdpi.commdpi.com

Table 3: Reported In Vitro Activity of Selected Quinolone Derivatives Against MRSA

| Compound Type | Strain(s) | MIC (µg/mL) |

|---|---|---|

| Fluoroquinolone derivatives with 3-alkoxyimino-4-(cyclopropylanimo)methylpyrrolidine moiety | MRSA 14-4, MRSA 14-5 | 2 |

| 3-substituted benzylthioquinolinium iodide derivatives | MRSA | 0.16 |

| Quinolone derivatives with benzimidazole (B57391) moiety | MRSA | 0.125 |

Data compiled from various sources on quinolone derivatives. nih.gov

Scaffold Exploration for Novel Therapeutic Areas

Beyond their established role as antimicrobials, the this compound scaffold and related quinoline structures are being explored for their potential in other therapeutic domains. The versatility of the quinoline ring system allows for the design of molecules that can interact with various biological targets.

Research into Anticancer Properties

The search for novel anticancer agents has led researchers to investigate a wide array of chemical scaffolds, including quinolines. Derivatives of quinoline have shown potential as antiproliferative agents against various cancer cell lines. nih.govresearchgate.net The mechanism of action for many of these compounds is believed to involve the inhibition of enzymes crucial for cell division, such as topoisomerase II. news-medical.net

Studies on novel fluoroquinolone analogs have demonstrated broad-spectrum cytotoxicity against human cancer cell lines, with some derivatives showing significantly lower IC50 values (the concentration required to inhibit the growth of 50% of cells) than the established anticancer drug Etoposide. news-medical.net For example, certain ciprofloxacin hydrazide derivatives have been shown to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. news-medical.net While much of this research is in the early stages, it highlights the potential of the quinoline scaffold as a starting point for the development of new cancer therapies. nih.gov

Table 4: Cytotoxic Activity of Selected Fluoroquinolone Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) |

|---|---|---|

| Ciprofloxacin derivatives with N-acylated/N-sulfonated modifications | MCF-7 (Breast) | 4.3 - 60.9 |

| Norfloxacin derivatives | PC3 (Prostate), MCF7 (Breast), MDA-MB231 (Breast) | 1.52 - 2.33 |

Data sourced from a review on fluoroquinolone derivatives as anticancer agents. nih.gov

Investigations into Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, are a growing concern, especially in immunocompromised individuals. The existing arsenal (B13267) of antifungal drugs is limited, and resistance is an emerging problem. This has prompted the exploration of new chemical entities with antifungal properties.

The quinoline scaffold has been a subject of interest in this area. Studies have shown that certain quinoline derivatives possess antifungal activity. For example, some 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids have demonstrated weak to moderate activity against Candida albicans and Aspergillus niger. nih.gov Research on 8-hydroxyquinolines has also shed light on their antifungal mechanisms, which may involve damage to the cell wall and disruption of the cytoplasmic membrane. scienceopen.com While the antifungal potential of this compound derivatives is not as extensively documented as their antibacterial properties, the activity of related compounds suggests that this is a worthwhile area for further investigation. mdpi.com

Table 5: In Vitro Antifungal Activity of a Selected Fluoroquinolone Derivative

| Compound | Organism | MIC (µg/mL) |

|---|---|---|